molecular formula C22H26N4O2 B2852181 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea CAS No. 1797257-97-6

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea

Cat. No. B2852181
CAS RN: 1797257-97-6
M. Wt: 378.476
InChI Key: RXEAFUKWWCTEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea, also known as BPIP-DMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

A study by Hassel and Seebach (1978) discussed the steric protection, metalation, and cleavage of highly hindered ureas, which might be relevant to understanding the synthesis and reactions involving compounds like "1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea" (T. Hassel & D. Seebach, 1978). This research highlights the methodologies for synthesizing ureas with sterically protected carbonyl groups and their potential applications in organic synthesis.

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, the synthesis and evaluation of novel compounds targeting specific receptors or biological pathways are crucial. A study by Wang et al. (2011) involved virtual screening targeting the urokinase receptor, leading to the synthesis of compounds with potential therapeutic applications in breast cancer metastasis (F. Wang et al., 2011). Although the specific compound is not directly mentioned, this research underscores the importance of urea derivatives in developing new therapeutic agents.

Neuropharmacology and Neurotropic Activity

Research into neurotropic activity involves exploring compounds that can influence neuronal function and could lead to the development of new treatments for neurological disorders. Shamshin et al. (2001) synthesized and evaluated the neurotropic activity of various (Heterylphenylmethyl)-amines and -ureas, highlighting the potential of urea derivatives in neuropharmacology (V. P. Shamshin et al., 2001).

properties

IUPAC Name

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-15-7-8-18(13-16(15)2)24-21(27)23-14-17-9-11-26(12-10-17)22-25-19-5-3-4-6-20(19)28-22/h3-8,13,17H,9-12,14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEAFUKWWCTEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea

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